

Application Notes and Protocols for Evaluating AZD1390 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, **AZD1390** prevents the repair of DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR), thereby enhancing their cytotoxic effects in cancer cells.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of **AZD1390** as a radiosensitizer.

Mechanism of Action

Upon DNA damage, particularly DSBs, ATM is activated through autophosphorylation at Serine 1981.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including Checkpoint Kinase 2 (Chk2), KAP1, and H2AX, to initiate cell cycle arrest and DNA repair.[5][6] [7] **AZD1390**, as an ATP-competitive inhibitor, blocks this initial activation step, thereby abrogating the downstream DDR signaling.[1] This leads to the accumulation of unrepaired DNA damage, G2/M cell cycle arrest, and ultimately, apoptotic cell death, particularly in cancer cells with deficient p53.[2][3][5][8]

Key In Vitro Efficacy Assays

Several key in vitro assays are essential for evaluating the efficacy of AZD1390:

- Western Blotting: To confirm the on-target activity of AZD1390 by assessing the phosphorylation status of ATM and its downstream targets.
- Clonogenic Survival Assay: The gold standard for determining the radiosensitizing effect of AZD1390 by assessing the long-term reproductive viability of cells.
- γ-H2AX Foci Formation Assay: To visualize and quantify DNA double-strand breaks, providing a direct measure of AZD1390's ability to inhibit DNA repair.
- Cell Cycle Analysis: To determine the effect of AZD1390 on cell cycle progression, particularly the induction of G2/M arrest in combination with radiation.

Data Presentation

Table 1: In Vitro Potency of AZD1390

Parameter	Value	Cell Line(s)	Reference
Cellular IC50 (ATM Inhibition)	0.78 nM	HT29	[2][5][9]
Cellular IC50 (pATM Foci Staining)	0.6 - 3 nM	-	[10][11]
Radiosensitization IC50	3 nM	GBM cell lines, NCI- H2228	[10][11]

Table 2: Effect of AZD1390 on Radiosensitization in Glioblastoma (GBM) Cell Lines

Cell Line	p53 Status	AZD1390 Concentrati on	Radiation Dose (Gy)	Effect	Reference
U251	Mutant	30 nM	5	Enhanced IR-induced G2/M arrest (80.6% vs 64.6% with IR alone)	[12]
U251	Mutant	30 nM	5	Decreased clonogenic survival (0.24% vs 2.3% with IR alone)	[12]
GBM43	Mutant	30 nM	5	Enhanced IR-induced G2/M arrest (61.9% vs 25.7% with IR alone)	[12]
GBM39	Wild-type	30 nM	5	Enhanced IR-induced G2/M arrest (40.9% vs 25.4% with IR alone)	[12]
p53 mutant GBM cells	Mutant	3 nM	2	DEF37 of 2.7	[10][11]

Experimental ProtocolsWestern Blotting for DDR Pathway Analysis

This protocol details the procedure for assessing the inhibition of ATM signaling by AZD1390.

Materials:

- Cancer cell lines (e.g., U251, NCI-H2228)
- AZD1390 (various concentrations)
- Ionizing radiation source
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1, anti-phospho-Chk2 (Thr68), anti-γ-H2AX (Ser139), and a loading control (e.g., anti-GAPDH, anti-Vinculin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of AZD1390 (e.g., 0-300 nM) for 1-4 hours.[5]
- Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[6][12]
- Cell Lysis: At desired time points post-irradiation (e.g., 2, 6, or 24 hours), wash cells with ice-cold PBS and lyse with lysis buffer.[6]
- Protein Quantification: Determine protein concentration using a BCA assay.

- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony, a hallmark of reproductive integrity.[13][14]

Materials:

- Cancer cell lines
- AZD1390
- Ionizing radiation source
- Complete cell culture medium
- Trypsin-EDTA
- · 6-well plates or petri dishes
- Fixation solution (e.g., 6% glutaraldehyde or acetic acid/methanol 1:7)[13][15]
- Staining solution (e.g., 0.5% crystal violet)[13][15]

Procedure:

- Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction to ensure the formation of countable colonies (typically 20-150).[16]
- Treatment: Allow cells to attach for a few hours, then treat with **AZD1390** for 1 hour prior to irradiation.[17]
- Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
- Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.[18]
- · Fixation and Staining:
 - Remove the medium and wash the colonies with PBS.
 - Fix the colonies with fixation solution for 5-10 minutes.[15]
 - Remove the fixative and stain with crystal violet solution for at least 2 hours.[15][18]
 - Gently wash the plates with water and allow them to air dry.
- Colony Counting: Count colonies containing at least 50 cells.[13] The plating efficiency and surviving fraction are calculated to determine the dose enhancement factor.

y-H2AX Foci Formation Assay

This immunofluorescence-based assay visualizes DNA double-strand breaks.[19][20]

Materials:

- Cells grown on coverslips or in imaging-compatible plates
- AZD1390
- Ionizing radiation source

- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)[19][21]
- Blocking buffer (e.g., 5% BSA in PBS)[21]
- Primary antibody: anti-y-H2AX (Ser139)
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Treatment: Seed cells on coverslips and treat with AZD1390 and radiation as described in the Western Blotting protocol.
- · Fixation and Permeabilization:
 - At desired time points, fix the cells with 4% PFA for 15 minutes.
 - Wash with PBS and permeabilize with Triton X-100 for 10-30 minutes.[19][21]
- Immunostaining:
 - Block with blocking buffer for 30-90 minutes.[19][21]
 - Incubate with anti-y-H2AX primary antibody (e.g., 1:1000 dilution) for 2 hours at room temperature or overnight at 4°C.[19][21]
 - Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour.[19]
 - Wash and counterstain nuclei with DAPI.
- Imaging and Quantification:

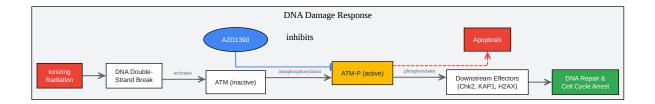
- Mount the coverslips onto slides.
- Acquire images using a fluorescence microscope.
- Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).
 [21]

Cell Cycle Analysis by Flow Cytometry

This method assesses the distribution of cells in different phases of the cell cycle based on DNA content.[22][23]

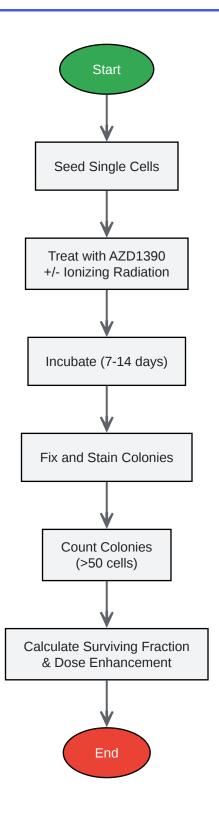
Materials:

- Cancer cell lines
- AZD1390
- Ionizing radiation source
- Trypsin-EDTA
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer


Procedure:

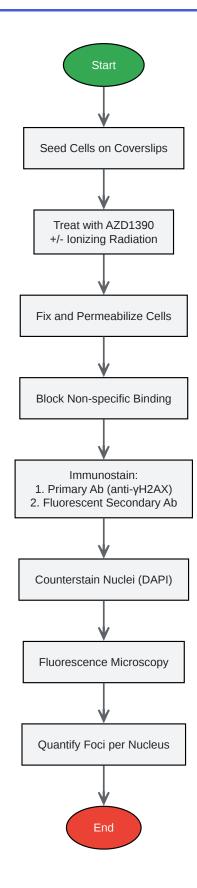
- Cell Treatment: Treat cells with AZD1390 and radiation as previously described.
- Cell Harvesting: At various time points (e.g., 24 and 48 hours post-irradiation), harvest both adherent and floating cells.[5]
- · Fixation:
 - Wash cells with PBS and resuspend in a small volume of PBS.

- While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
- Incubate on ice for at least 30 minutes or store at -20°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in PI staining solution.
 - Incubate in the dark for 15-30 minutes at room temperature.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer.
 - Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[5]


Mandatory Visualizations

Click to download full resolution via product page

Caption: **AZD1390** inhibits ATM activation, blocking DNA repair.



Click to download full resolution via product page

Caption: Workflow for the clonogenic survival assay.

Click to download full resolution via product page

Caption: Workflow for the y-H2AX foci formation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AZD1390 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Brain exposure of the ATM inhibitor AZD1390 in humans—a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clonogenic assay of cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Clonogenic Assay Creative Bioarray Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Clonogenic Assay: Adherent Cells PMC [pmc.ncbi.nlm.nih.gov]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. youtube.com [youtube.com]

Check Availability & Pricing

- 19. DNA damage evaluated by yH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 23. Analysis of Cell Cycle by Flow Cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating AZD1390 Efficacy In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#protocols-for-evaluating-azd1390-efficacy-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com